molecular formula C15H20ClNO4S B2854479 3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902898-71-8

3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

Cat. No. B2854479
CAS RN: 1902898-71-8
M. Wt: 345.84
InChI Key: VSSHXGLTDBGVAA-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, also known as Compound A, is a novel sulfonamide compound that has garnered interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

The structural modification of compounds like naphthoquinones, which share a similar complexity to our compound of interest, has been shown to improve pharmacological properties . This suggests that 3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide could be synthesized with variations to enhance its antimicrobial efficacy. The introduction of sulfonamide groups in particular has been associated with increased antibacterial activity.

Antitumoral Properties

Derivatives of naphthoquinones, which are structurally related to our compound, have been evaluated for their antitumoral properties . The compound’s potential to interact with biological targets such as enzymes or receptors involved in cancer cell proliferation could be explored. Molecular docking studies could reveal its affinity towards specific cancer-related proteins.

Anti-inflammatory and Analgesic Effects

Indole derivatives, which are part of the chemical family of our compound, have shown anti-inflammatory and analgesic activities . This indicates that 3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide could be investigated for its potential use in treating inflammatory conditions and as a pain reliever.

Synthesis of Heterocyclic Compounds

The compound could serve as a precursor in the synthesis of various heterocyclic compounds. Heterocycles like oxazines and dioxins have been generated from similar complex molecules, which are key in pharmaceuticals and agrochemicals .

Anticancer Research

Isoflavone derivatives structurally related to our compound have demonstrated anticancer abilities . The compound could be studied for its potential to inhibit the growth of cancer cells, particularly through the synthesis of novel isoflavone analogs that incorporate the benzenesulfonamide moiety.

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chloro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-10-2-4-12(9-13(10)16)22(18,19)17-11-3-5-14-15(8-11)21-7-6-20-14/h2,4,9,11,14-15,17H,3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSHXGLTDBGVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

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